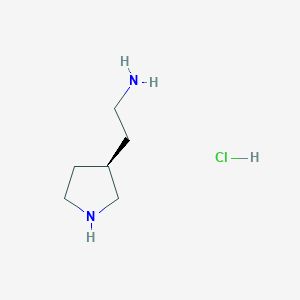![molecular formula C9H9NOS2 B13961435 6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)
6-Methoxy-2-(methylthio)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2-(methylthio)benzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-(methylthio)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with methoxy-substituted benzaldehyde in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in a solvent like ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methoxy-2-(methylthio)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-(methylthio)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2-(methylthio)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or interacting with key residues. The compound’s structure allows it to participate in various biochemical interactions, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Methylbenzothiazole: Lacks the methoxy group, leading to different chemical properties and biological activities.
6-Methoxybenzothiazole: Lacks the methylthio group, affecting its reactivity and applications.
2-(Methylthio)benzothiazole: Similar structure but without the methoxy group, resulting in distinct chemical behavior.
Uniqueness: 6-Methoxy-2-(methylthio)benzo[d]thiazole’s combination of methoxy and methylthio groups imparts unique chemical properties, making it a valuable compound for various applications. Its dual functional groups allow for diverse chemical reactions and interactions, enhancing its utility in research and industry.
Eigenschaften
Molekularformel |
C9H9NOS2 |
|---|---|
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
6-methoxy-2-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NOS2/c1-11-6-3-4-7-8(5-6)13-9(10-7)12-2/h3-5H,1-2H3 |
InChI-Schlüssel |
BAVPPRHBRBTVAS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(S2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



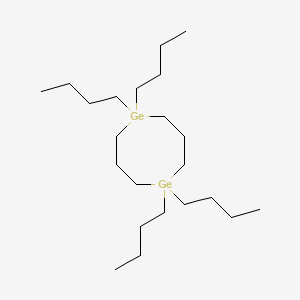
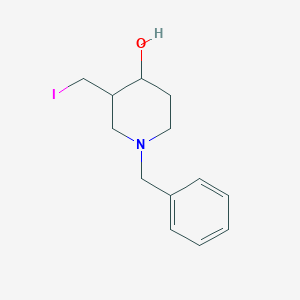

![[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine](/img/structure/B13961372.png)

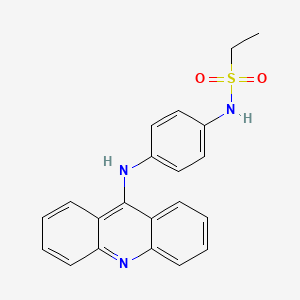

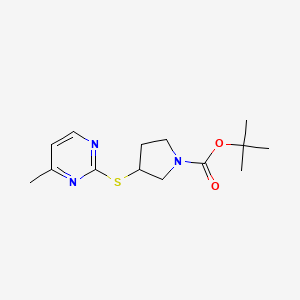
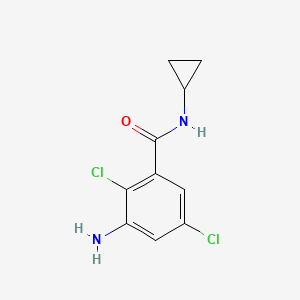
![7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)


